Methyl 5-bromo-4-(bromomethyl)nicotinate
Description
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 5-bromo-4-(bromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-11-4-7(10)5(6)2-9/h3-4H,2H2,1H3 |
InChI Key |
QCJQJDDABCHQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-(bromomethyl)nicotinate can be synthesized through a bromination reaction. A typical method involves the bromination of methyl 5-bromo-4-methylpyridine-3-carboxylate using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for about 15 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Nicotinates: Products formed by substitution reactions.
Coupled Products: Products formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Methyl 5-bromo-4-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-(bromomethyl)nicotinate is primarily based on its ability to participate in chemical reactions that modify its structure. The bromine atoms in the compound make it reactive towards nucleophiles and catalysts, allowing it to form new bonds and create diverse chemical entities. These reactions can be harnessed to target specific molecular pathways in medicinal chemistry and other fields .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Halogen and Ester Variations
Table 1: Key Structural Analogues and Their Properties
*Estimated based on substituent contributions.
Key Observations:
- Halogen Effects : Bromine at position 5 is common, but the 4-position substituent varies (e.g., bromomethyl, hydroxyl, chlorine). Bromomethyl groups (as in the target compound) increase molecular weight and reactivity compared to hydroxyl or methyl groups .
- Ester vs. Acid : Methyl/ethyl esters (e.g., COOMe, COOEt) enhance lipophilicity compared to carboxylic acids (e.g., 5-bromo-4-methylnicotinic acid), influencing bioavailability and hydrolysis rates .
- Positional Isomerism : Bromomethyl at position 4 (target compound) vs. 6 (e.g., Methyl 6-(bromomethyl)nicotinate) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions .
Table 2: Hydrolysis Rates and Bioactivity Insights
- Biological Interactions : The esterase-like activity of human serum albumin toward nicotinate esters suggests that substituents altering steric bulk or electronic effects (e.g., bromomethyl vs. hydroxyl) will significantly influence metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
